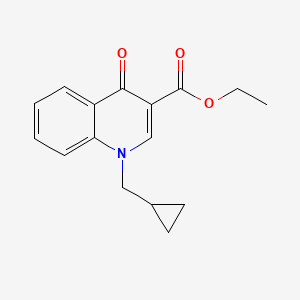![molecular formula C20H22FN5O3S B15118890 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine](/img/structure/B15118890.png)
3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole, pyrrolidine, and 3-fluorobenzaldehyde. The synthesis may proceed through the following steps:
Formation of the Pyrazole Sulfonyl Intermediate: Reacting 3,5-dimethyl-1H-pyrazole with a sulfonyl chloride to form the sulfonyl derivative.
Pyrrolidine Substitution: The sulfonyl derivative is then reacted with pyrrolidine to introduce the pyrrolidinyl group.
Methoxylation: The intermediate is further reacted with methoxy reagents to introduce the methoxy group.
Pyridazine Formation: Finally, the compound is cyclized with 3-fluorobenzaldehyde under specific conditions to form the pyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biology: It is used in biological studies to understand its effects on cellular processes and molecular pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industry: It may be used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: Used in various chemical syntheses.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Applied in the pharmaceutical industry.
Uniqueness
What sets 3-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(3-fluorophenyl)pyridazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H22FN5O3S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
3-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl]methoxy]-6-(3-fluorophenyl)pyridazine |
InChI |
InChI=1S/C20H22FN5O3S/c1-13-20(14(2)23-22-13)30(27,28)26-9-8-15(11-26)12-29-19-7-6-18(24-25-19)16-4-3-5-17(21)10-16/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
VDKLMJJFZFYUEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B15118807.png)
![2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B15118815.png)
![4-(Cyclopentylmethyl)-5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B15118816.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)
![methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)

![methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate](/img/structure/B15118836.png)
![3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118838.png)
![9-(2-methoxyethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118844.png)
![9-ethyl-6-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118853.png)
![1-(2-Fluorobenzenesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine](/img/structure/B15118856.png)
![9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118875.png)
![N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118883.png)
![6-Fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15118884.png)
